![molecular formula C19H20N4O3S B2743531 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-61-6](/img/structure/B2743531.png)
1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone
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Description
1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone, also known as ETT, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETT is a synthetic molecule that belongs to the class of thioethers and has a molecular formula of C18H20N4O2S.
Scientific Research Applications
Synthesis and Anti-Cancer Applications
A study involved the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a similar compound as a building block, demonstrating promising antitumor activities against MCF-7 tumor cells. This highlights the compound's relevance in creating potential anti-breast cancer agents (Mahmoud et al., 2021).
Antimicrobial Activity
Research into novel Schiff bases, synthesized from related compounds, revealed significant antimicrobial activities. This underscores the potential for developing new antimicrobial agents using such chemical frameworks (Puthran et al., 2019).
Anticandidal and Cytotoxicity Studies
The synthesis of tetrazole derivatives and their evaluation for anticandidal activity and cytotoxic effects against NIH/3T3 cells indicate some compounds exhibit potent anticandidal agents with weak cytotoxicities, suggesting therapeutic potential with minimal adverse effects (Kaplancıklı et al., 2014).
Anticholinesterase Activity
Another study synthesized tetrazole derivatives to investigate their anticholinesterase activities, aiming to explore treatments for diseases like Alzheimer's. This research contributes to understanding the compound's utility in neurodegenerative disease therapy (Mohsen et al., 2014).
Synthesis and Characterization for Antimicrobial Applications
Innovative synthesis methods have been developed for thiazoles and their fused derivatives, showing antimicrobial activities. This area of research opens pathways for the compound's use in battling microbial infections (Wardkhan et al., 2008).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-9-5-14(6-10-16)18(24)13-27-19-20-21-22-23(19)15-7-11-17(12-8-15)26-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVYTQIFVOVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone |
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